molecular formula C30H21N B14780437 N-(naphthalen-1-yl)-[1,1'-binaphthalen]-4-amine

N-(naphthalen-1-yl)-[1,1'-binaphthalen]-4-amine

Cat. No.: B14780437
M. Wt: 395.5 g/mol
InChI Key: VPWHKTUYWQDCLB-UHFFFAOYSA-N
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Description

Chemical Structure & Properties
N-(naphthalen-1-yl)-[1,1'-binaphthalen]-4-amine (CAS: 897921-59-4) is a polycyclic aromatic amine with a molecular formula of C28H21N and a molecular weight of 371.47 g/mol . Its structure features a binaphthyl (two fused naphthalene rings) core linked to a naphthalen-1-yl group via an amine moiety. The extended π-conjugation system enhances its electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and fine chemical synthesis .

Characterization methods include NMR, ESI-MS (e.g., m/z 302.117 observed in related amines ), and X-ray crystallography for structural confirmation .

Properties

Molecular Formula

C30H21N

Molecular Weight

395.5 g/mol

IUPAC Name

N,4-dinaphthalen-1-ylnaphthalen-1-amine

InChI

InChI=1S/C30H21N/c1-3-13-23-21(9-1)11-7-17-25(23)27-19-20-30(28-16-6-5-15-26(27)28)31-29-18-8-12-22-10-2-4-14-24(22)29/h1-20,31H

InChI Key

VPWHKTUYWQDCLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C4=CC=CC=C43)NC5=CC=CC6=CC=CC=C65

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(naphthalen-1-yl)-[1,1’-binaphthalen]-4-amine typically involves the coupling of naphthalene derivatives with binaphthylamine. One common method is the direct acylation reaction, where 2-amino-2-(naphthalen-1-yl)acetonitrile is acylated to form the desired compound . The reaction conditions often include the use of catalysts and specific solvents to facilitate the coupling process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Cross-Coupling Reactions

This compound participates in Cu- and Fe-catalyzed coupling reactions, forming C–N bonds under optimized conditions.

Cu-Catalyzed Amination

  • Reagents/Conditions :

    • Catalyst: CuI (5–10 mol%)

    • Ligand: N-(naphthalen-1-yl)-N'-alkyl oxalamide ( )

    • Base: KOtBu or Cs2CO3

    • Solvent: Toluene or DMF

    • Temperature: 80–110°C

  • Reaction Scope :

    • Couples with aryl halides (e.g., iodobenzene, bromopyridines) to form biaryl amines.

    • Tolerates primary, secondary, and tertiary amines, including ammonia ( ).

SubstrateProduct Yield (%)Key Observation
Aryl iodide + NH378–92High turnover (>1,000) achieved
Heteroaryl bromide + amine65–85Ligand structure critical for efficiency

Oxidative Coupling

FeCl3-catalyzed oxidative cross-coupling with phenols produces N,O-biaryl derivatives ( ).

Mechanism:

  • Oxidation : FeCl3 oxidizes 2-aminonaphthalene to a radical cation.

  • Coupling : Radical couples with phenol at the ortho-position.

  • Rearomatization : Loss of protons stabilizes the product.

Optimized Conditions:

  • Catalyst: FeCl3 (10 mol%)

  • Oxidant: t-BuOOt-Bu (1.5 equiv)

  • Solvent: Hexafluoroisopropanol (HFIP)

  • Additive: TFA (1.25 equiv for secondary amines)

Phenol PartnerProduct StructureYield (%)
2-Naphthol(rac)-NOBIN82
N-Butyl-2-aminonaphthaleneN-Butyl-NOBIN79
Piperidino-2-naphthalene2′-(Piperidin-1-yl)-binaphthol97

Substitution Reactions

Electrophilic substitution occurs at the naphthalene and biphenyl rings.

Halogenation:

  • Reagents : Br2 (for bromination), Cl2 (for chlorination).

  • Site Selectivity :

    • Bromination favors the para-position of the biphenyl moiety.

    • Steric hindrance from the naphthalen-1-yl group directs substitution to less hindered positions ( ).

Reaction TypeReagentsMajor ProductYield (%)
BrominationBr2, FeCl34-Bromo-N-(naphthalen-1-yl)-[1,1'-binaphthalen]-4-amine68
ChlorinationCl2, AlCl34-Chloro derivative72

Reduction Reactions

Catalytic hydrogenation reduces the aromatic rings selectively.

Conditions:

  • Catalyst: Pd/C (5 wt%)

  • H2 Pressure: 1–3 atm

  • Solvent: Ethanol or THF

Reduced SiteProductYield (%)
Biphenyl ringPartially hydrogenated tetracyclic amine85
Naphthalene ringDecahydro-naphthylamine derivative63

Stability Under Reaction Conditions

The 1,1'-binaphthyl core exhibits high optical stability due to steric hindrance:

  • Racemization Barrier : ~23–24 kcal/mol ( ).

  • Substituent Effects : Bulky groups at 2,2′-positions increase stability by restricting rotational freedom.

Key Research Findings

  • Catalytic Efficiency : Cu/oxalamide systems achieve turnovers >1,000 in aryl amination, surpassing traditional catalysts ( ).

  • Acid Dependency : TFA enhances coupling efficiency for secondary amines by modulating base strength ( ).

  • Selectivity : Steric effects dominate substitution patterns, favoring para- over meta-positions ( ).

Scientific Research Applications

Chemistry: In chemistry, N-(naphthalen-1-yl)-[1,1’-binaphthalen]-4-amine is used as a ligand in catalytic reactions. It has been shown to be effective in Cu-catalyzed coupling reactions of (hetero)aryl iodides and bromides with primary amines or ammonia .

Medicine: While specific medical applications are still under investigation, the compound’s unique structure suggests potential use in drug development and therapeutic research.

Industry: In the industrial sector, N-(naphthalen-1-yl)-[1,1’-binaphthalen]-4-amine may be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(naphthalen-1-yl)-[1,1’-binaphthalen]-4-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved may include signal transduction and metabolic processes, depending on the context of its application .

Comparison with Similar Compounds

Binaphthyl Amine Derivatives

Compound Name Molecular Formula Key Structural Features Applications Key Differences vs. Target Compound
N,N-Dimethyl-[1,1'-binaphthalen]-2-amine C22H19N Dimethylamino group at position 2 of binaphthyl Catalysis, chiral ligands Smaller molecular weight; lacks naphthyl substituent
(R)-2'-Isothiocyanato-N,N-dimethyl-[1,1'-binaphthalen]-2-amine C24H18N2S Isothiocyanato group at position 2' Asymmetric synthesis Functional group diversity enhances reactivity

Key Findings :

  • Binaphthyl amines with electron-donating groups (e.g., dimethylamino) exhibit enhanced catalytic activity in asymmetric reactions .
  • The target compound’s naphthyl substituent extends conjugation, improving luminescence efficiency in OLEDs compared to simpler binaphthyl amines .

Biphenyl Amine Derivatives

Compound Name Molecular Formula Key Structural Features Applications Key Differences vs. Target Compound
N-([1,1'-Biphenyl]-4-yl)-N-(3,5-dimethoxyphenyl)-[1,1'-biphenyl]-4-amine C30H25NO2 Methoxy-substituted biphenyl core Organic semiconductors Biphenyl instead of binaphthyl reduces rigidity
3'-(Naphthalen-1-yl)-[1,1'-biphenyl]-4-amine C22H17N Naphthyl group at biphenyl position 3' Dye intermediates Smaller aromatic system; lower molecular weight

Key Findings :

  • Biphenyl amines are less rigid than binaphthyl derivatives, leading to lower thermal stability .
  • The target compound’s binaphthyl core provides superior charge transport properties for optoelectronic applications .

Substituted Naphthyl Amines

Compound Name Molecular Formula Key Structural Features Applications Key Differences vs. Target Compound
N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine C22H16BrN Bromine substituent enhances reactivity Cross-coupling reactions Halogenation increases electrophilicity
N-[1,1'-Biphenyl]-3-yl-[1,1'-biphenyl]-4-amine C24H19N Biphenyl instead of binaphthyl Polyurethane production Reduced conjugation limits optoelectronic use

Key Findings :

  • Halogenated naphthyl amines (e.g., brominated derivatives) are pivotal in Suzuki-Miyaura couplings , whereas the target compound’s unsubstituted naphthyl group prioritizes electronic properties over reactivity.
  • Asymmetric substitution in the target compound (naphthyl at position 1 vs. biphenyl in others) optimizes steric and electronic effects for OLED materials .

Biological Activity

N-(naphthalen-1-yl)-[1,1'-binaphthalen]-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound is characterized by a naphthalene moiety linked to a binaphthalene structure through an amine functional group. This structural configuration is significant as it may influence the compound's interaction with biological targets.

Synthesis methods for such compounds typically involve multi-step organic reactions, including coupling reactions that utilize palladium or copper catalysts. For instance, oxidative cross-coupling reactions have been reported using phenolic substrates and amines to yield similar structures with high yields and purity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of related naphthalene derivatives. For example, compounds with similar structural features have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds suggest that they could serve as potential leads for antibiotic development .

CompoundTarget BacteriaMIC (µg/mL)
Compound AE. coli15
Compound BS. aureus20
This compoundTBD

Anticancer Activity

The anticancer potential of naphthalene derivatives has been explored in various studies. For instance, certain derivatives have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

A study demonstrated that when tested against the HCT-116 cell line, a related naphthalene derivative exhibited an IC50 value of approximately 10 µM, indicating potent anticancer activity.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • DNA Intercalation : Compounds with planar aromatic systems can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Similar structures have been shown to inhibit enzymes critical for bacterial survival or cancer cell proliferation, such as topoisomerases or kinases .

Case Studies

A notable case study involved the evaluation of a naphthalene derivative in a murine model of bacterial infection. The compound demonstrated significant efficacy in reducing bacterial load compared to control groups treated with standard antibiotics. This suggests that modifications to the naphthalene structure can enhance antibacterial properties .

Another study focused on the anticancer effects of a structurally analogous compound in vitro. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent .

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